molecular formula C15H13NO B2680146 2-(3-methoxyphenyl)-1H-indole CAS No. 57638-63-8

2-(3-methoxyphenyl)-1H-indole

Cat. No. B2680146
CAS RN: 57638-63-8
M. Wt: 223.275
InChI Key: BROVFBHLXAOTKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(3-methoxyphenyl)-1H-indole” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

Specific chemical reactions involving “2-(3-methoxyphenyl)-1H-indole” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-methoxyphenyl)-1H-indole” are not directly provided in the available resources .

Scientific Research Applications

1. Synthesis and Anticancer Activity

A series of 3-(3′-hydroxy-4′-methoxyphenyl)selenyl-5,6,7-trimethoxy-1H-indoles and similar compounds were synthesized and evaluated for antiproliferative activities against human cancer cell lines, demonstrating moderate to potent activities (Wen et al., 2016).

2. Antioxidant and Cytotoxicity Properties

6-Methoxytetrahydro-β-carboline derivatives were prepared and investigated for their antioxidant and cytotoxicity properties. These derivatives exhibited moderate antioxidant properties and were safer compared to some standard drugs (Goh et al., 2015).

3. Synthesis and Antibacterial Activity

A synthesis of certain substituted 3-(Aryl)- and 3-(Heteroaryl)indoles, including compounds with 2-(3-methoxyphenyl)-1H-indole, showed significant antibacterial activity, particularly against E. coli and S. aureus (Al-Hiari et al., 2006).

4. Corrosion Inhibition

3-((1H-indol-3-yl)(4-methoxyphenyl)methyl)-1H-indole was studied for its inhibiting effect on the corrosion of mild steel in acid solution, revealing its potential as a corrosion inhibitor (Behera et al., 2014).

5. Anticholinesterase and Antioxidant Activities

New indole alkaloids, including those similar to 2-(3-methoxyphenyl)-1H-indole, showed significant anticholinesterase and antioxidant activities, highlighting their potential therapeutic uses (Zhao et al., 2019).

6. Antimicrobial Activity

2- and 3-aryl indoles synthesized from indole and 5-methoxyindole exhibited notable antimicrobial activity, with specific compounds showing significant activity against Bacillus cereus (Leboho et al., 2009).

Safety and Hazards

The safety and hazards associated with “2-(3-methoxyphenyl)-1H-indole” are not explicitly mentioned in the available resources .

Future Directions

The future directions for the study and application of “2-(3-methoxyphenyl)-1H-indole” are not directly provided in the available resources .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various cellular targets

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes . More research is required to elucidate the specific interactions and resulting changes caused by 2-(3-methoxyphenyl)-1H-indole.

Biochemical Pathways

Related compounds have been shown to influence various pathways

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound

Result of Action

Related compounds have been shown to have various effects at the molecular and cellular levels . More research is needed to describe the specific effects of 2-(3-methoxyphenyl)-1H-indole’s action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-methoxyphenyl)-1H-indole. For instance, exposure to certain environmental pollutants can lead to increased production of reactive oxygen species (ROS), which could potentially interact with the compound . .

properties

IUPAC Name

2-(3-methoxyphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROVFBHLXAOTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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